5-Bromopyridine-2-sulfonyl chloride HCl physical properties
5-Bromopyridine-2-sulfonyl chloride HCl physical properties
An In-Depth Technical Guide to 5-Bromopyridine-2-sulfonyl chloride HCl: Properties, Applications, and Protocols for the Research Scientist
Section 1: Introduction
5-Bromopyridine-2-sulfonyl chloride hydrochloride is a pivotal bifunctional reagent in the fields of medicinal chemistry and advanced organic synthesis. Its value is anchored in a molecular architecture that features two distinct and highly useful reactive centers: a potent electrophilic sulfonyl chloride group and a versatile 5-bromopyridine core. This combination makes it an essential building block for constructing complex molecules, particularly in the development of novel therapeutic agents.[1]
The sulfonyl chloride moiety serves as a reliable precursor for the synthesis of sulfonamides, a functional group prevalent in a vast array of FDA-approved drugs due to its favorable electronic properties and ability to act as a hydrogen bond donor and acceptor. Concurrently, the bromine atom on the pyridine ring provides a synthetic handle for late-stage functionalization, most commonly through palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the strategic diversification of molecular scaffolds.[2][3] Consequently, this reagent is frequently employed in the synthesis of pharmaceuticals, especially in the design of targeted therapies like kinase inhibitors for oncology, as well as anti-inflammatory and antibacterial agents.[1][2]
This guide offers a comprehensive overview of the physical properties, chemical reactivity, synthetic applications, and safe handling protocols for 5-Bromopyridine-2-sulfonyl chloride HCl, tailored for researchers, chemists, and drug development professionals.
Section 2: Core Physicochemical Properties
The physical and chemical properties of 5-Bromopyridine-2-sulfonyl chloride HCl dictate its handling, storage, and application in synthesis. A summary of these core properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1150561-80-0 | [4][5] |
| Molecular Formula | C₅H₄BrCl₂NO₂S | [4] |
| Molecular Weight | 292.97 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 78-80°C (for the free base, 5-Bromopyridine-2-sulfonyl chloride) | [6] |
| Solubility | Soluble in chloroform (free base); reacts with water and other protic solvents. | [6][7] |
| Storage Conditions | Store in a cool (0-8 °C recommended for free base), dry, well-ventilated area. Moisture sensitive. | [1][7][8] |
The compound is a solid at room temperature, which simplifies handling compared to liquid reagents. Its most critical chemical characteristic is its high sensitivity to moisture.[7][8] The sulfonyl chloride group readily hydrolyzes upon contact with water, releasing corrosive and toxic hydrogen chloride gas.[7][9] This reactivity necessitates storage in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) and the use of anhydrous solvents and techniques during reactions. The hydrochloride salt form may exhibit slightly different physical properties from the free base, but the paramount concern of moisture sensitivity remains.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic power of 5-Bromopyridine-2-sulfonyl chloride HCl stems from its two orthogonal reactive sites, enabling sequential or independent functionalization.
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The Sulfonyl Chloride Moiety: A Gateway to Sulfonamides The sulfur atom in the sulfonyl chloride group is highly electron-deficient, making it a strong electrophile. Its primary and most widespread application is the reaction with primary or secondary amines to form stable sulfonamide linkages.[1] This reaction is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrogen chloride generated during the reaction, as well as the HCl present in the salt form of the reagent.[10] Beyond amines, it can also react with other nucleophiles, such as alcohols or phenols, to yield sulfonate esters.
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The 5-Bromopyridine Scaffold: A Platform for Diversification The bromine atom at the 5-position of the pyridine ring is a versatile functional handle for forming new carbon-carbon or carbon-heteroatom bonds. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines or alcohols), and Sonogashira (with terminal alkynes) reactions.[2][3][11] This capability is invaluable in drug discovery, allowing for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.[3][12]
Caption: Dual reactivity of 5-Bromopyridine-2-sulfonyl chloride HCl.
Section 4: Experimental Protocol: Synthesis of a Novel Sulfonamide
This section provides a robust, self-validating protocol for the synthesis of an N-substituted sulfonamide, a common application for this reagent. The causality behind key steps is explained to ensure reproducibility and understanding.
Objective: To synthesize N-(4-methoxyphenyl)-5-bromopyridine-2-sulfonamide from 5-Bromopyridine-2-sulfonyl chloride HCl and p-anisidine.
Reagents and Equipment:
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5-Bromopyridine-2-sulfonyl chloride HCl
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p-Anisidine (4-methoxyaniline)
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Triethylamine (TEA)
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Anhydrous Dichloromethane (DCM)
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Standard laboratory glassware (round-bottom flask, dropping funnel)
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Magnetic stirrer and stir bar
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Ice bath
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Thin Layer Chromatography (TLC) plate and chamber
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Rotary evaporator
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Silica gel for column chromatography
Experimental Workflow Diagram:
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 1150561-80-0|5-Bromopyridine-2-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]
- 5. cas 1150561-80-0|| where to buy 5-Bromopyridine-2-sulfonyl chloride, HCl [chemenu.com]
- 6. labsolu.ca [labsolu.ca]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. cbijournal.com [cbijournal.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
